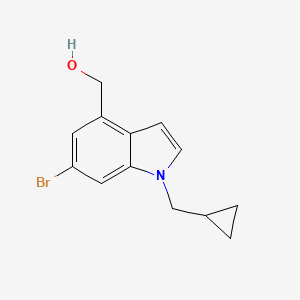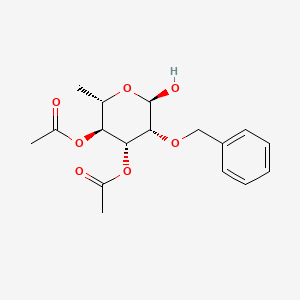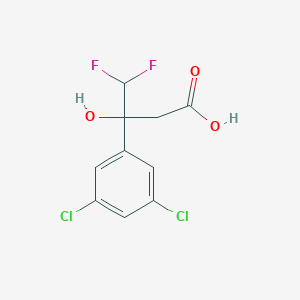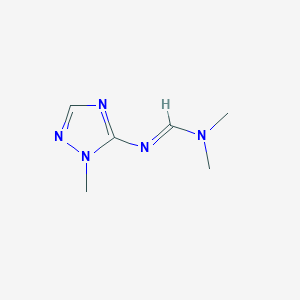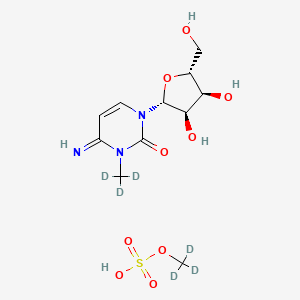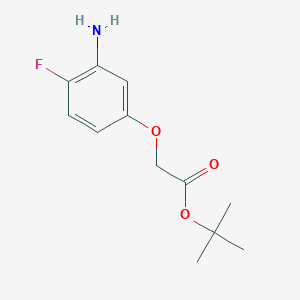
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C12H16FNO3 It is a derivative of acetic acid and features a fluorinated phenoxy group, an amino group, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-fluorophenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous-flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
Aplicaciones Científicas De Investigación
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated phenoxy group can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propionic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is unique due to its combination of a fluorinated phenoxy group, an amino group, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16FNO3 |
|---|---|
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-amino-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3 |
Clave InChI |
PYSSPOCAFKGFLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
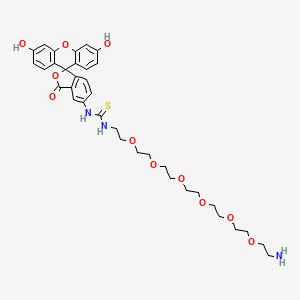
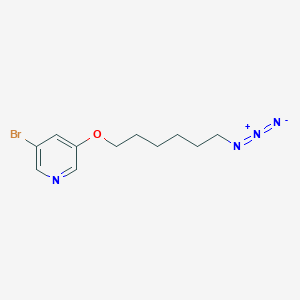
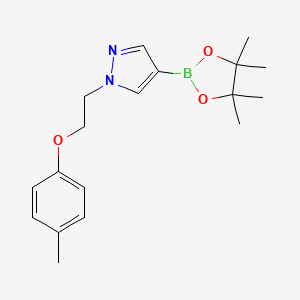
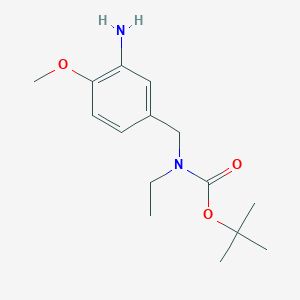
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
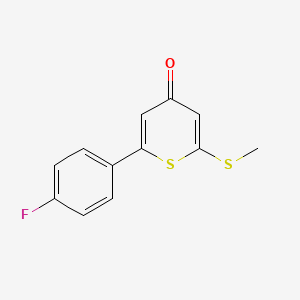
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
